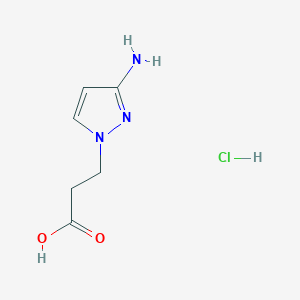

3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride” is a compound with the molecular weight of 155.16 . It is also known as 3-(1-Pyrazolyl)-alanine, an alpha-amino acid .

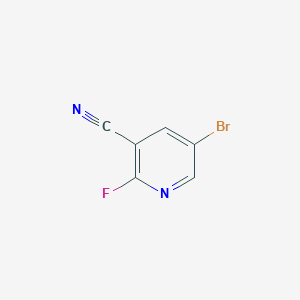

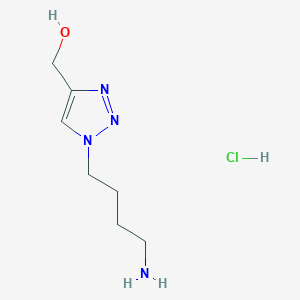

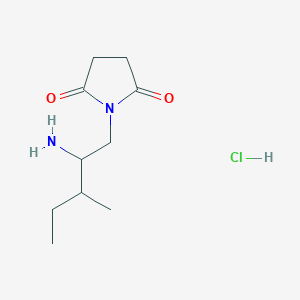

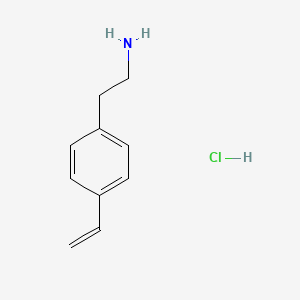

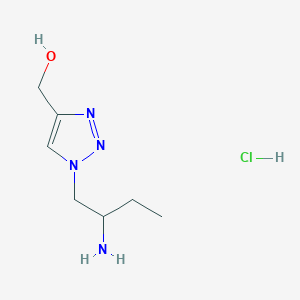

Molecular Structure Analysis

The InChI code for this compound is1S/C6H9N3O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H2,7,8)(H,10,11) . This indicates that the compound has a pyrazole ring attached to a propanoic acid group. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 155.16 .Applications De Recherche Scientifique

Synthesis and Materials Science Applications

Polymeric Modifications and Applications : The study by Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels through a condensation reaction with various amines, including compounds structurally related to "3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride." These modifications resulted in polymers with enhanced thermal stability and increased swelling degrees, indicating potential for medical applications due to their promising antibacterial and antifungal activities Aly & El-Mohdy, 2015.

Antimicrobial Polymeric Compounds : The same study mentioned above also emphasized the significant role of amine-functionalized polymers in developing materials with antimicrobial properties. This suggests that "this compound," when used as a precursor or modifier in polymer synthesis, could contribute to the creation of materials with desirable biological activities, suitable for various applications in medical and health-related fields.

Synthetic Chemistry and Catalysis

Diverse Library Generation : Research by Roman (2013) used a ketonic Mannich base for alkylation and ring closure reactions to generate a structurally diverse compound library. Although the study did not directly involve "this compound," it illustrates the potential of pyrazolyl compounds in synthetic chemistry to create diverse molecular architectures, which could be applicable for derivatives of the mentioned compound Roman, 2013.

Corrosion Inhibition : Missoum et al. (2013) and other studies have demonstrated the effectiveness of pyrazole derivatives, including those structurally related to "this compound," as corrosion inhibitors for various metals in acidic environments. These findings suggest potential applications in industrial maintenance and materials science, where the compound could be explored for its corrosion inhibitory properties Missoum et al., 2013.

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrazole derivatives have been reported to interact with various targets, includingacetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s known that pyrazole derivatives can inhibit ache activity, affecting normal nerve pulse transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Pyrazole derivatives have been associated with the modulation of oxidative stress pathways . They can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for cellular oxidative injury .

Result of Action

Pyrazole derivatives have been associated with various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Propriétés

IUPAC Name |

3-(3-aminopyrazol-1-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c7-5-1-3-9(8-5)4-2-6(10)11;/h1,3H,2,4H2,(H2,7,8)(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWECEBCHSWXLFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.